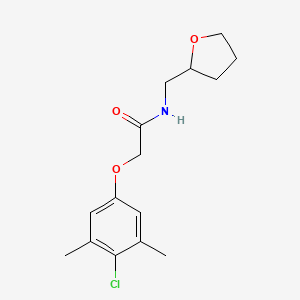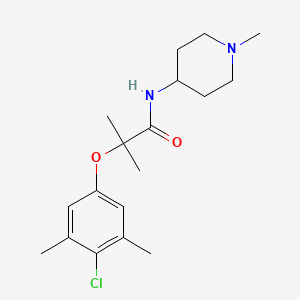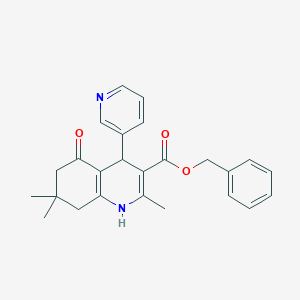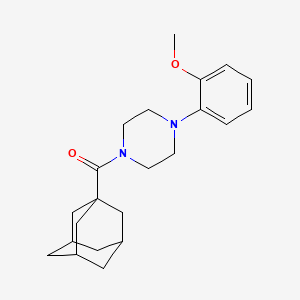
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is known to exhibit several biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A has also been shown to exhibit several other biochemical and physiological effects. Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A can inhibit the production of several pro-inflammatory cytokines, which makes it a promising candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in laboratory experiments is its high potency and selectivity. 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A exhibits potent anti-cancer activity at low concentrations, which makes it a valuable tool for studying cancer cell biology. However, one of the limitations of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A. One promising area of research involves the development of new formulations and delivery methods that can improve the solubility and bioavailability of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A. Additionally, further studies are needed to explore the potential applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A can be achieved through a multi-step process involving the reaction of several intermediate compounds. One of the most commonly used methods for the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A involves the reaction of 2,4-dichloro-5-methylphenol with 2-furancarboxaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with N-Boc-ethylenediamine and chloroacetyl chloride to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research involves the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A in cancer therapy. Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide A exhibits potent anti-cancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10-6-13(7-11(2)15(10)16)20-9-14(18)17-8-12-4-3-5-19-12/h6-7,12H,3-5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSOEZLGNRIQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)

![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)

![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)
